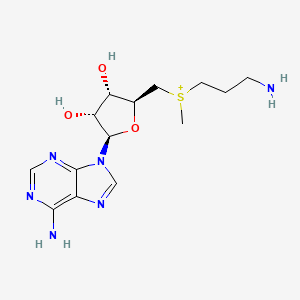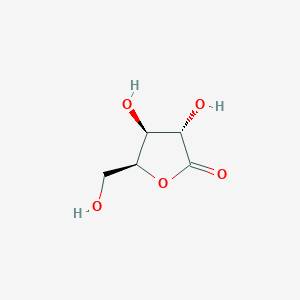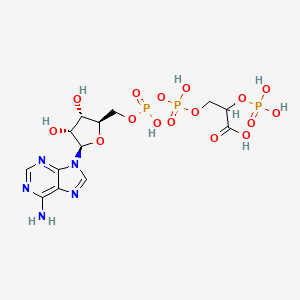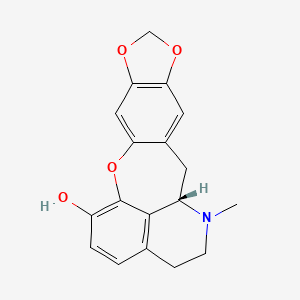
グルホシネート-P
概要
説明
2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid, also known as glufosinate, is an organic compound that belongs to the class of d-alpha-amino acids. It is widely recognized for its use as a non-selective herbicide, primarily in agricultural applications. The compound is known for its ability to inhibit glutamine synthetase, an enzyme crucial for ammonia assimilation in plants, leading to the accumulation of toxic levels of ammonia and ultimately plant death .
科学的研究の応用
2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying enzyme inhibition and amino acid metabolism.
Biology: Employed in research on plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new therapeutic agents targeting glutamine synthetase.
Industry: Widely used as a herbicide in agriculture to control a broad spectrum of weeds
作用機序
2-アミノ-4-(ヒドロキシメチル-ホスフィニル)ブタン酸の主な作用機序は、グルタミン合成酵素の阻害です。この酵素は、グルタミン酸とアンモニアをグルタミンに変換する役割を担っています。この酵素の阻害は、植物細胞におけるアンモニアの毒性レベルの蓄積につながり、細胞死をもたらします。 この化合物の分子標的は、グルタミン合成酵素の活性部位であり、そこで結合して酵素が反応を触媒することを妨げます .
類似化合物:
グリホサート(N-(ホスホノメチル)グリシン): 広く使用されている別の非選択性除草剤で、酵素5-エノールピルビルシキミ酸-3-リン酸シンターゼを阻害します。
パラコート(1,1’-ジメチル-4,4’-ビピリジニウムジクロリド): 植物において反応性酸素種を生成し、酸化損傷をもたらす非選択性接触型除草剤です。
独自性: 2-アミノ-4-(ヒドロキシメチル-ホスフィニル)ブタン酸は、グリホサートやパラコートの作用機序とは異なる、グルタミン合成酵素の特異的な阻害においてユニークです。 この特異性により、農業および科学研究の両方の用途において貴重なツールとなっています .
Safety and Hazards
Glufosinate-P can be harmful if swallowed or in contact with skin . It is toxic if inhaled and may damage fertility . It is suspected of damaging the unborn child . Therefore, it is advised to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .
生化学分析
Biochemical Properties
Glufosinate-P plays a crucial role in biochemical reactions by inhibiting the enzyme glutamine synthetase. This enzyme is responsible for the synthesis of glutamine from glutamate and ammonia. By binding to the active site of glutamine synthetase, Glufosinate-P prevents the formation of glutamine, leading to an accumulation of ammonia and disruption of nitrogen metabolism . This inhibition is highly specific due to the structural similarity between Glufosinate-P and glutamate. Additionally, Glufosinate-P interacts with other biomolecules such as reactive oxygen species, which are generated as a result of the disrupted metabolic processes .
Cellular Effects
Glufosinate-P has significant effects on various types of cells and cellular processes. It induces cellular and genomic instability, leading to increased frequency of micronuclei and other nuclear abnormalities . In human lymphocytes and other model organisms, exposure to Glufosinate-P results in cytotoxic effects, including reduced cell proliferation and increased cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting nitrogen assimilation and causing an imbalance in reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of Glufosinate-P involves the inhibition of glutamine synthetase, leading to the accumulation of ammonia and disruption of nitrogen metabolism . This inhibition triggers a cascade of events, including the generation of reactive oxygen species, lipid peroxidation, and cell membrane damage . The herbicidal action of Glufosinate-P is light-dependent, with reactive oxygen species playing a central role in its rapid phytotoxicity . The compound also affects the balance between reactive oxygen species generation and scavenging, further contributing to cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glufosinate-P change over time. The compound is known for its rapid action, with visible symptoms appearing within a few hours of application . Its stability and degradation can vary depending on environmental conditions. Studies have shown that Glufosinate-P can persist in aquatic systems but is non-persistent in soils . Long-term exposure to Glufosinate-P in laboratory settings has been associated with chronic toxicity and neurotoxic effects .
Dosage Effects in Animal Models
The effects of Glufosinate-P vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxic effects, while higher doses can lead to severe toxicity and adverse effects . In mammals, Glufosinate-P is considered a neurotoxin and can cause symptoms such as seizures, memory impairment, and central nervous system depression . The threshold for toxic effects varies among species, with some animals showing higher sensitivity to the compound .
Metabolic Pathways
Glufosinate-P is involved in several metabolic pathways, primarily affecting nitrogen metabolism. By inhibiting glutamine synthetase, the compound disrupts the synthesis of glutamine and leads to the accumulation of ammonia . This disruption affects other metabolic processes, including the photorespiration pathway and the synthesis of amino acids such as glycine and serine . The compound also interacts with enzymes such as glutamate dehydrogenase and glutamine 2-oxoglutarate aminotransferase, further influencing nitrogen metabolism .
Transport and Distribution
Within cells and tissues, Glufosinate-P is transported and distributed primarily through the apoplast and xylem system . Due to its high water solubility, the compound translocates more efficiently in the xylem than in the phloem . Glufosinate-P tends to accumulate in older leaves, where it exerts its herbicidal effects . The uptake of Glufosinate-P is influenced by the presence of membrane transporters and the concentration gradient between the inside and outside of the cells .
Subcellular Localization
The subcellular localization of Glufosinate-P is primarily in the cytosol, where it interacts with glutamine synthetase . The compound’s activity is influenced by its localization within specific cellular compartments, such as the chloroplasts, where glutamine synthetase is abundant . Additionally, Glufosinate-P may affect other organelles involved in nitrogen metabolism and reactive oxygen species generation .
準備方法
合成経路と反応条件: 2-アミノ-4-(ヒドロキシメチル-ホスフィニル)ブタン酸の合成は、一般的に、エンジニアリングされたグルタミン酸脱水素酵素を用いた2-オキソ-4-[(ヒドロキシ)(メチル)ホスフィノイル]酪酸(PPO)の還元アミノ化を含みます。 このプロセスは高度にエナンチオ選択的で、除草剤の活性型であるL-エナンチオマーの生成を促進します .
工業生産方法: グルホシネートの工業生産には、NADPH特異的グルタミン酸脱水素酵素などの生体触媒を使用します。 これらの酵素は、高い触媒活性を発揮するように設計されており、バッチ生産プロセスで使用されて、高い転換率と生産性を達成します .
化学反応の分析
反応の種類: 2-アミノ-4-(ヒドロキシメチル-ホスフィニル)ブタン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するホスホン酸誘導体に変換するために酸化することができます。
還元: 還元アミノ化は、その合成における重要な反応です。
置換: アミノ基は、さまざまな求電子剤との置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 還元アミノ化には、通常、水素化ホウ素ナトリウムまたは触媒的水素化などの還元剤が使用されます。
置換: ハロゲン化アルキルまたはアシルクロリドなどの求電子剤は、置換反応で一般的に使用されます。
主要な生成物:
酸化: ホスホン酸誘導体。
還元: L-ホスフィノトリシン。
置換: 使用した求電子剤に応じて、さまざまな置換アミノ酸。
4. 科学研究への応用
2-アミノ-4-(ヒドロキシメチル-ホスフィニル)ブタン酸は、科学研究において幅広い用途があります。
化学: 酵素阻害とアミノ酸代謝を研究するためのモデル化合物として使用されます。
生物学: 植物生理学と除草剤耐性に関する研究で用いられています。
医学: グルタミン合成酵素を標的とする新しい治療薬の開発における潜在的な使用が調査されています。
類似化合物との比較
Glyphosate (N-(phosphonomethyl)glycine): Another widely used non-selective herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase.
Paraquat (1,1’-dimethyl-4,4’-bipyridinium dichloride): A non-selective contact herbicide that generates reactive oxygen species, leading to oxidative damage in plants.
Uniqueness: 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid is unique in its specific inhibition of glutamine synthetase, which is distinct from the mechanisms of action of glyphosate and paraquat. This specificity makes it a valuable tool in both agricultural and scientific research applications .
特性
IUPAC Name |
(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020544 | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35597-44-5 | |
| Record name | Phosphinothricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35597-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glufosinate-P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUFOSINATE-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72P470U27C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glufosinate-P work as an herbicide?
A1: Glufosinate-P, the active form of the herbicide Glufosinate-ammonium, inhibits the enzyme glutamine synthetase in plants. [, ] This enzyme plays a crucial role in nitrogen metabolism by converting glutamate to glutamine. [, ] Blocking this process leads to a toxic buildup of ammonia, ultimately causing plant death. [, ]
Q2: What analytical methods are used to detect Glufosinate-P in environmental samples?
A2: Researchers have developed sensitive methods for quantifying Glufosinate-P residues in soil using reversed-phase high-performance liquid chromatography (HPLC). [] This method involves extracting the compound from the soil, derivatizing it with 9-fluorenyl methyl chloroformate (FMOC), and then analyzing it using HPLC with fluorescence detection. [] This technique allows for accurate measurement of Glufosinate-P levels in environmental matrices, aiding in monitoring its presence and potential impact.
Q3: Is there evidence of weed resistance to Glufosinate-P?
A3: Yes, studies have documented the emergence of Glufosinate-resistant Lolium multiflorum (Italian Ryegrass) populations in Japanese pear orchards. [] These resistant populations showed significantly higher survival rates after Glufosinate application compared to susceptible populations. [] This highlights the potential for weed resistance to develop against Glufosinate-P, emphasizing the need for integrated weed management strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


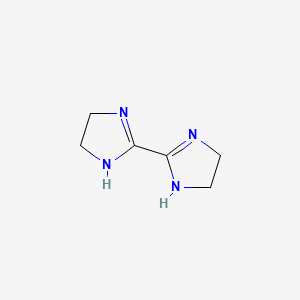
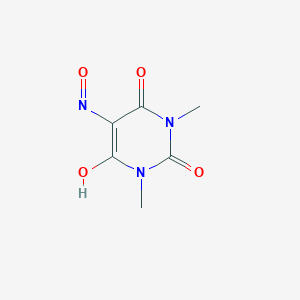
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
